

Avadomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide

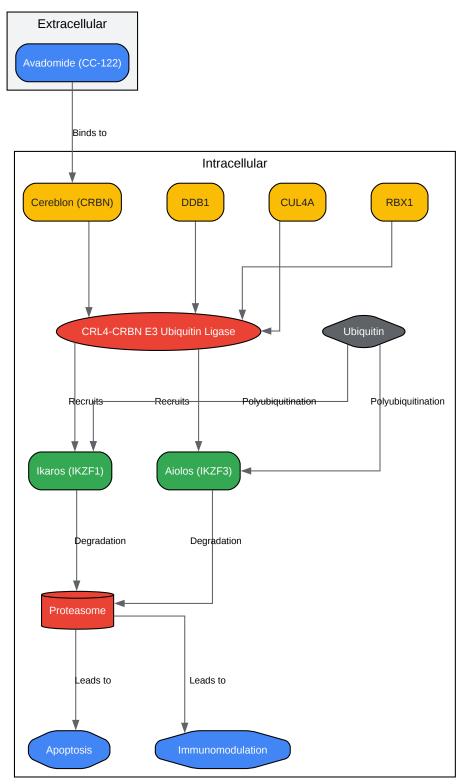
Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

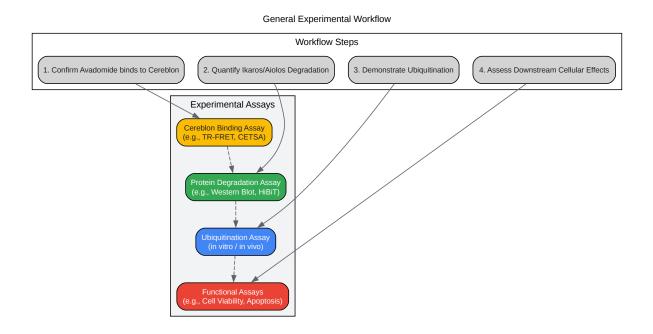
Avadomide (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It exhibits potent anti-tumor and immunomodulatory activities by inducing the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This technical guide provides an in-depth overview of the mechanism of action of **Avadomide**, detailed experimental protocols for key assays, and a summary of quantitative data related to its activity.

Mechanism of Action


Avadomide functions as a "molecular glue," bringing together the substrate receptor Cereblon and the neosubstrates Ikaros and Aiolos.[3] This induced proximity leads to the polyubiquitination of Ikaros and Aiolos by the CRL4^CRBN^ E3 ubiquitin ligase complex, marking them for subsequent degradation by the proteasome.[1][4] The degradation of these transcription factors, which are critical for the survival of certain cancer cells, results in downstream anti-proliferative and pro-apoptotic effects.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of **Avadomide**-mediated degradation and a general experimental workflow for its characterization.


Avadomide Signaling Pathway

Click to download full resolution via product page

Caption: **Avadomide** binds to Cereblon, leading to the recruitment and ubiquitination of Ikaros and Aiolos, followed by their proteasomal degradation and subsequent cellular effects.

Click to download full resolution via product page

Caption: A typical workflow to characterize **Avadomide**'s effects, from target engagement to cellular outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of **Avadomide**.

Table 1: Cereblon Binding Affinity of Avadomide

Assay Type	Ligand	Affinity (K d or K i)	Reference
Microscale Thermophoresis (MST)	Avadomide	Slightly increased affinity compared to thalidomide	[5]
TR-FRET	Pomalidomide	IC 50 = 6.4 nM	[6]

Note: Specific Ket or Ki values for **Avadomide** were not consistently available in the reviewed literature. The data for pomalidomide is provided for context as a well-characterized Cereblon modulator.

Table 2: Ikaros and Aiolos Degradation by Avadomide

Assay Type	Cell Line	Target	DC 50 / IC 50	D max	Time Point	Referenc e
HiBiT Quantitativ e Degradatio n	HEK293T	IKZF1	0.347 μΜ	80.4%	24 h	[7]
HiBiT Quantitativ e Degradatio n	HEK293T	IKZF3	0.248 μM	83.1%	24 h	[7]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **Avadomide**.

Cerebion Binding Assays

5.1.1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantify the binding of **Avadomide** to Cereblon in a competitive format.

Principle: The assay measures the competition between a fluorescently labeled tracer (e.g., Thalidomide-Red) and the unlabeled test compound (Avadomide) for binding to a GST-tagged human Cereblon protein. An anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate) is used. When the tracer binds to Cereblon, FRET occurs. Avadomide displaces the tracer, leading to a decrease in the FRET signal.[8]

Materials:

- GST-tagged human Cereblon protein
- Thalidomide-Red (or other suitable fluorescent ligand)
- Anti-GST antibody labeled with Europium cryptate
- Assay buffer (e.g., 20 mM HEPES, pH 7.5; 150 mM NaCl; 0.002% Brij 35; 1 mM DTT;
 0.01% BSA)
- 384-well low volume white plates
- TR-FRET compatible plate reader

Protocol:

- Serially dilute Avadomide in the assay buffer.
- Dispense the diluted compounds into the 384-well plate.
- Add the GST-tagged Cereblon protein to each well.
- Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and Thalidomide-Red to each well.
- Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

- Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence and plot the results against the
 Avadomide concentration to determine the IC50 value.[6][8]

5.1.2 Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of **Avadomide** with Cereblon in a cellular context.

- Principle: The binding of a ligand to its target protein can increase the thermal stability of the
 protein. In CETSA, cells are treated with the compound, heated to various temperatures, and
 the amount of soluble target protein remaining is quantified. An increase in the melting
 temperature of Cereblon in the presence of **Avadomide** indicates direct binding.[9][10]
- Materials:
 - Cell line expressing Cereblon
 - Avadomide
 - Cell lysis buffer
 - PCR tubes or plates
 - Thermal cycler
 - Western blot reagents or AlphaScreen detection reagents
- Protocol:
 - Culture cells to the desired confluency and treat with Avadomide or vehicle control for a specified time.
 - Harvest and resuspend the cells in a suitable buffer.
 - Aliquot the cell suspension into PCR tubes or a PCR plate.

- Heat the samples to a range of temperatures in a thermal cycler.
- Lyse the cells by freeze-thaw cycles or with a lysis buffer.
- Separate the soluble fraction from the precipitated proteins by centrifugation.
- Analyze the amount of soluble Cereblon in the supernatant by Western blot or AlphaScreen.[9]
- Plot the amount of soluble protein against temperature to generate a melting curve and determine the shift in melting temperature induced by **Avadomide**.

Protein Degradation Assays

5.2.1 Western Blot Analysis

This is a standard method to visualize and semi-quantify the degradation of Ikaros and Aiolos.

- Principle: Cells are treated with Avadomide, and the total protein is extracted. The proteins
 are separated by size using SDS-PAGE, transferred to a membrane, and probed with
 specific antibodies against Ikaros, Aiolos, and a loading control. A decrease in the band
 intensity for Ikaros and Aiolos indicates degradation.[11]
- Materials:
 - Cell line of interest
 - Avadomide
 - Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
 - Primary antibodies: anti-Ikaros, anti-Aiolos, anti-β-actin (or other loading control)
 - Secondary antibody (HRP-conjugated)
 - SDS-PAGE gels and running buffer
 - Transfer buffer and membrane (e.g., PVDF)

- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Chemiluminescent substrate
- Protocol:
 - Treat cells with various concentrations of **Avadomide** for different time points.
 - Lyse the cells and quantify the total protein concentration.
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
 - Quantify the band intensities and normalize to the loading control to determine the extent of degradation.

5.2.2 HiBiT Quantitative Degradation Assay

This is a sensitive and quantitative method to measure protein degradation in live cells.

- Principle: The target proteins (Ikaros and Aiolos) are endogenously tagged with the small HiBiT peptide. In the presence of the LgBiT protein (added in the lysis buffer), a bright luminescent signal is generated. When the HiBiT-tagged protein is degraded, the luminescent signal decreases, allowing for quantification of degradation.[7]
- Materials:
 - HEK293T cells stably expressing IKZF1-HiBiT or IKZF3-HiBiT

Avadomide

- 96-well plates
- Nano-Glo® HiBiT Lytic Detection System
- Luminometer
- Protocol:
 - Plate the HiBiT-tagged cells in a 96-well plate.
 - Treat the cells with a serial dilution of **Avadomide** for the desired time (e.g., 24 hours).
 - Add the Nano-Glo® HiBiT Lytic Reagent to each well.
 - Incubate for a short period to allow cell lysis and the luminescent reaction to stabilize.
 - Measure the luminescence using a plate reader.
 - Plot the luminescent signal against the **Avadomide** concentration to determine the DC50 and Dmax values.[7]

Ubiquitination Assays

5.3.1 In Vivo Ubiquitination Assay

This assay demonstrates the ubiquitination of Ikaros and Aiolos in cells following **Avadomide** treatment.

- Principle: Cells are co-transfected with plasmids expressing tagged versions of the target protein (e.g., V5-tagged Ikaros) and ubiquitin (e.g., His-tagged ubiquitin). After treatment with Avadomide and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins), the target protein is immunoprecipitated, and the extent of ubiquitination is assessed by Western blot using an antibody against the ubiquitin tag.[12]
- Materials:
 - HEK293T cells

- Plasmids: pcDNA3-IKZF1-V5 (or Aiolos), pcDNA3-8xHis-Ub
- Transfection reagent
- Avadomide
- Proteasome inhibitor (e.g., MG132)
- Immunoprecipitation reagents (e.g., anti-V5 antibody, Protein A/G beads)
- Western blot reagents (as described above), including an anti-His antibody
- Protocol:
 - Co-transfect HEK293T cells with the target protein and ubiquitin expression plasmids.
 - After 24-48 hours, treat the cells with Avadomide and MG132 for a few hours.
 - Lyse the cells and perform immunoprecipitation of the target protein using the anti-V5 antibody.
 - Elute the immunoprecipitated proteins and analyze by Western blot.
 - Probe the Western blot with an anti-His antibody to detect the polyubiquitin chains attached to the target protein. An increase in the high molecular weight smear in the Avadomide-treated sample indicates increased ubiquitination.[12]

Conclusion

Avadomide represents a promising therapeutic agent that leverages the cell's own protein disposal machinery to eliminate key cancer-driving transcription factors. The experimental protocols outlined in this guide provide a framework for researchers to investigate the mechanism of action of **Avadomide** and similar molecular glue degraders. The quantitative data presented underscores the potency of **Avadomide** in inducing the degradation of Ikaros and Aiolos. Further research in this area will continue to refine our understanding of this important class of molecules and their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity
 of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution structures of the bound effectors avadomide (CC-122) and iberdomide (CC-220) highlight advantages and limitations of the MsCI4 soaking system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of BODIPY FL Thalidomide As a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay CETSA Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UBE2G1 governs the destruction of cereblon neomorphic substrates | eLife [elifesciences.org]
- To cite this document: BenchChem. [Avadomide-Mediated Degradation of Ikaros and Aiolos: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#ikaros-and-aiolos-degradation-by-avadomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com